![molecular formula C17H18N2O4 B2823848 4-((1-异烟酰基哌啶-4-基)氧基)-6-甲基-2H-吡喃-2-酮 CAS No. 1705431-43-1](/img/structure/B2823848.png)
4-((1-异烟酰基哌啶-4-基)氧基)-6-甲基-2H-吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, commonly known as INO-1001, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP). PARP is a family of enzymes that play an important role in DNA repair and cell survival. INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and inflammation.
科学研究应用
化学保护和合成应用
- 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) 以其酸不稳定性而备受关注,与 4-methoxytetrahydropyran-4-yl (Mthp) 保护基团相当,尤其是在温和水解条件下。它即使在去除其他保护基团所需的更苛刻条件下也表现出显着的稳定性,使其成为合成复杂分子中的有价值的实体 (Reese, Serafinowska & Zappia, 1986)。
催化和绿色化学
- 异烟酸展示了其作为生物有机催化剂在吡喃并吡唑绿色合成中的双重作用。此过程涉及一锅四组分缩合反应,强调了该酸的功效和该方法由于其无溶剂条件而具有的环境友好性 (Zolfigol et al., 2013)。
药物化学和生物应用
- 通过微波辐射合成的嘧啶连接的吡唑杂环化合物在杀虫和抗菌应用中显示出潜力。本研究强调了合成方法的效率和所得化合物的生物学相关性 (Deohate & Palaspagar, 2020)。
- N′-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides 展示出显着的抗菌活性,标志着它们在新抗菌剂开发中的重要性 (Raval et al., 2009)。
纳米技术和材料科学
- 具有异烟酸根基团的镉配位聚合物形成金刚石结构,为多孔材料的设计提供了见解。这项研究为未来对这种复杂配位网络的结构动力学和潜在应用的研究奠定了基础 (Evans et al., 1999)。
作用机制
Target of Action
The primary target of this compound, also known as 4-((1-isonicotinoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .
Mode of Action
The compound acts as a selective inhibitor of the c-KIT kinase . It has been reported to completely abolish the activity of ABL and FLT3 kinases, which are other important targets of clinically used c-KIT kinase inhibitors .
Biochemical Pathways
The compound effectively affects c-KIT-mediated signaling pathways . The inhibition of these pathways can lead to the induction of apoptosis and cell cycle arrest .
Pharmacokinetics
The compound has shown acceptable bioavailability (36%) . This property is crucial for its efficacy, as it determines the extent and rate at which the compound reaches its site of action.
Result of Action
The compound displays great antiproliferative efficacy against GIST cell lines . It has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .
属性
IUPAC Name |
6-methyl-4-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-10-15(11-16(20)22-12)23-14-4-8-19(9-5-14)17(21)13-2-6-18-7-3-13/h2-3,6-7,10-11,14H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIFRBNIUDNCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。